1-(3-Acetylphenyl)pyrrolidin-2-one
Overview
Description
“1-(3-Acetylphenyl)pyrrolidin-2-one” is a chemical compound . It is a part of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been reported . Another method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .
Molecular Structure Analysis
The molecular structure of “1-(3-Acetylphenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . On the other hand, 3-iodopyrroles are believed to be formed via the initial generation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, dehydrogenation, iodination, and aromatization .
Scientific Research Applications
Organic Synthesis
As a γ-lactam (pyrrolidin-2-one), this compound is a versatile synthon in organic chemistry. Its inherent reactivity enables the construction of complex molecules. Synthetic approaches include amination and cyclization of functionalized acyclic substrates, oxidation of pyrrolidine derivatives, and ring expansion of β-lactams or cyclopropylamides .
Iodopyrrole Intermediates
Iodo-substituted pyrroles are crucial intermediates in the synthesis of pharmaceuticals, dyes, and pigments. Traditionally, these intermediates are accessed through electrophilic iodination of existing pyrrole units or iodocyclization of functionalized acyclic substrates. 1-(3-Acetylphenyl)pyrrolidin-2-one derivatives serve as precursors for such iodopyrroles .
Solvent Applications
N-methylpyrrolidin-2-one (NMP), a derivative of 1-(3-Acetylphenyl)pyrrolidin-2-one, has been used as a solvent in various applications. For instance, an aqueous Lutrol® F127 system containing NMP exhibited antimicrobial effects against S. aureus, E. coli, and C. albicans .
Safety and Hazards
Future Directions
Mechanism of Action
The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
properties
IUPAC Name |
1-(3-acetylphenyl)pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12(13)15/h2,4-5,8H,3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDVMJMNNOENMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CCCC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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